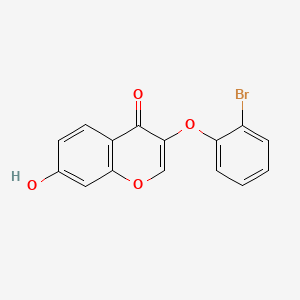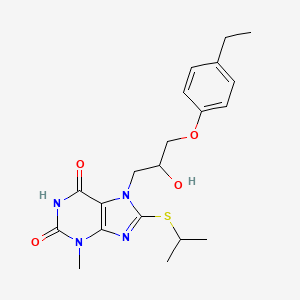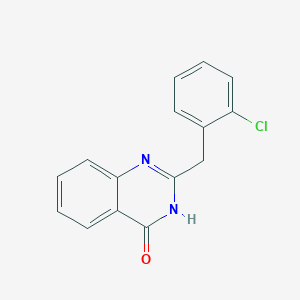![molecular formula C20H17N3O6S2 B2454492 (Z)-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)-2-oxo-2H-chromène-3-carboxamide CAS No. 1164484-28-9](/img/structure/B2454492.png)
(Z)-N-(3-(2-méthoxyéthyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidène)-2-oxo-2H-chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O6S2 and its molecular weight is 459.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ces caractéristiques positionnent le composé 3b comme une molécule thérapeutique potentielle pour le traitement des infections à S. aureus.
Inhibition du transfert de proton intramoléculaire à l'état excité (ESIPT)
En optoélectronique et dans les outils analytiques, la compréhension des effets du solvant est cruciale. Le composé 3b présente une réaction de transfert de proton intramoléculaire à l'état excité (ESIPT), qui est progressivement inhibée par l'augmentation de la polarité du solvant . Ces connaissances peuvent contribuer au développement de nouveaux produits dans ces domaines.
Inhibition de la protéine tyrosine phosphatase 1B (PTP1B)
Le composé 3b et ses dérivés ont été étudiés comme inhibiteurs potentiels de la protéine tyrosine phosphatase 1B (PTP1B). La PTP1B régule négativement la signalisation de l'insuline et de la leptine, ce qui en fait une cible intéressante pour la découverte de médicaments antidiabétiques . Des recherches supplémentaires dans ce domaine pourraient révéler son potentiel thérapeutique.
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-28-9-8-23-15-7-6-13(31(21,26)27)11-17(15)30-20(23)22-18(24)14-10-12-4-2-3-5-16(12)29-19(14)25/h2-7,10-11H,8-9H2,1H3,(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLBVSFBSIISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![N-(4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2454414.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)

![4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2454421.png)

![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)

![4-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2454426.png)
![methyl 4-{[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2454427.png)
![6-Cyclopropyl-2-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2454431.png)

